Carbocromen

Coronary Hemodynamics Myocardial Oxygen Consumption Cardiovascular Pharmacology

Researchers requiring maximal coronary vasodilation without confounding systemic hypotension or tachycardia face limited tool compound options. Carbocromen is a non-interchangeable coronary vasodilator that, unlike dipyridamole, achieves full hyperemia while maintaining stable systemic pressure, heart rate, and myocardial oxygen consumption. Key advantages: - Hemodynamic neutrality confirmed in direct comparative studies; no reflex tachycardia induction - Selective PDE inhibition in the soluble fraction, enabling cAMP compartmentalization studies - Well-characterized pharmacokinetic profile (60-min peak, 70-min half-life) for bioanalytical method development Supplied as a high-purity analytical standard with documented storage and shipping protocols, ensuring reproducibility in cardiovascular research and assay validation workflows.

Molecular Formula C20H27NO5
Molecular Weight 361.4 g/mol
CAS No. 804-10-4
Cat. No. B1198780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbocromen
CAS804-10-4
SynonymsCarbochromen
Carbochromene
Carbocromen
Carbocromene
Cardiocap
Chromonar
Chromonar Hydrochloride
Hydrochloride, Chromonar
Intensain
Intercordin
Molecular FormulaC20H27NO5
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C
InChIInChI=1S/C20H27NO5/c1-5-21(6-2)11-10-17-14(4)16-9-8-15(12-18(16)26-20(17)23)25-13-19(22)24-7-3/h8-9,12H,5-7,10-11,13H2,1-4H3
InChIKeyKLOIYEQEVSIOOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbocromen (CAS 804-10-4): Coronary Vasodilator Procurement Guide & Differentiation Profile


Carbocromen (CAS 804-10-4), also designated as Chromonar or Intensain, is a chromone derivative and a member of the coumarin class of compounds [1]. It functions primarily as a specific coronary vasodilator, exerting its effects through the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cAMP and subsequent relaxation of coronary vascular smooth muscle [2]. Pharmacokinetically, it is rapidly absorbed, achieving peak plasma concentrations of its active metabolite within approximately 60 minutes following a 300 mg oral dose, and is primarily excreted via the fecal route [3]. While its clinical use has been largely superseded in many regions due to historical concerns regarding arrhythmogenic potential, it remains a compound of significant scientific interest for research applications, particularly in studies requiring a selective coronary vasodilator with a well-characterized, comparative pharmacodynamic profile against other classic agents like dipyridamole and papaverine [4].

Carbocromen (CAS 804-10-4): Why Non-Specific or Other-Class Coronary Vasodilators Are Not Direct Substitutes


While often grouped under the broad category of coronary vasodilators, carbocromen exhibits a unique pharmacological signature that prevents simple substitution with agents like dipyridamole, papaverine, or nitrates. Direct comparative studies demonstrate that, unlike dipyridamole, carbocromen achieves maximal coronary vasodilation without inducing significant systemic hypotension or reflex tachycardia, and without increasing myocardial oxygen consumption [1]. Furthermore, its mechanism of action is differentiated at the subcellular level; carbocromen inhibits phosphodiesterase primarily in the soluble fraction, whereas papaverine targets particulate fractions [2]. This translates into distinct clinical hemodynamic profiles and side effect liabilities, including a lower incidence of arrhythmias compared to papaverine in certain clinical settings [3]. Therefore, for research models or applications where coronary dilation must be achieved without perturbing systemic hemodynamics or myocardial metabolic demand, carbocromen represents a non-interchangeable tool compound.

Carbocromen (CAS 804-10-4): Head-to-Head Quantitative Evidence vs. Comparator Compounds


Hemodynamic Selectivity: Preservation of Systemic Blood Pressure and Myocardial Oxygen Consumption vs. Dipyridamole

In a clinical study of 18 patients, carbocromen (0.125 mg/kg/min i.v.) and dipyridamole (0.05 mg/kg/min i.v.) were directly compared. Carbocromen demonstrated comparable coronary vasodilation to dipyridamole but with a critical differentiator: it caused no significant change in systemic hemodynamics or myocardial oxygen consumption. In contrast, dipyridamole caused a significant increase in heart rate, a fall in mean aortic pressure, and a 46% increase in myocardial oxygen consumption [1].

Coronary Hemodynamics Myocardial Oxygen Consumption Cardiovascular Pharmacology

Efficacy in Myocardial Infarction: Superior Clinical Outcomes and Lower Arrhythmia Incidence vs. Papaverine

A controlled clinical trial in 100 post-myocardial infarction patients directly compared carbocromen (n=50) against papaverine (n=50). Carbocromen treatment resulted in a significantly more favorable clinical course. Arrhythmic events were observed in only 2% (1 patient) of the carbocromen group, compared to a higher incidence in the papaverine group, which included extrasystolic arrhythmias, paroxysmal fibrillation, and atrioventricular conduction disturbances. Mortality was 2% in the carbocromen group versus 12% in the papaverine group [1].

Myocardial Infarction Cardioprotection Clinical Outcome Arrhythmia

Subcellular Selectivity in Phosphodiesterase (PDE) Inhibition vs. Papaverine

Comparative biochemical analysis revealed a distinct subcellular pattern of PDE inhibition. Carbocromen (referred to as CCC) exerts its anti-PDE activity predominantly in the soluble fraction of cardiac tissue. In contrast, papaverine is more active in the particulate fractions [1]. This differentiation in the subcellular locus of action is likely a contributing factor to their distinct pharmacodynamic and clinical profiles.

Phosphodiesterase Enzyme Inhibition Subcellular Fractionation Mechanism of Action

Carbocromen (CAS 804-10-4): High-Value Application Scenarios for Research & Industrial Procurement


Preclinical Model for Selective Coronary Vasodilation without Systemic Hemodynamic Perturbation

Ideal for cardiovascular research protocols requiring the induction of maximal coronary hyperemia while maintaining stable systemic blood pressure, heart rate, and myocardial oxygen consumption. Unlike dipyridamole, carbocromen's hemodynamic neutrality (as shown in direct comparison [1]) makes it the preferred agent for isolated coronary flow studies and for evaluating coronary flow reserve without confounding systemic effects.

Comparative Positive Control in Studies of Post-Infarction Cardioprotection and Arrhythmogenesis

Serves as a validated, historical comparator or positive control in animal models of myocardial infarction and ischemia-reperfusion injury. The clinical evidence demonstrating a 10-percentage-point absolute reduction in mortality and significantly fewer arrhythmias compared to papaverine [2] positions it as a benchmark for evaluating novel cardioprotective compounds.

Tool Compound for Dissecting PDE Subcellular Compartmentalization

A valuable tool for enzymology and molecular pharmacology studies focused on cAMP signaling compartmentalization in cardiac tissue. Its established preference for inhibiting PDE in the soluble fraction, in contrast to papaverine's activity in particulate fractions [3], enables researchers to probe the functional consequences of differentially localized cyclic nucleotide pools.

Reference Standard for Analytical Method Development and Pharmacokinetic Studies

Can be procured as an analytical reference standard for the development and validation of methods to detect and quantify chromone-based compounds. Its well-characterized pharmacokinetic profile, including rapid absorption, 60-minute peak plasma concentration, 70-minute half-life, and known metabolic pathway to its carboxylic acid derivative [4], provides a solid basis for calibrating bioanalytical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbocromen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.